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1-(Cyclopropylmethyl)-4-methoxybenzene

Catalog No.
S1513284
CAS No.
16510-27-3
M.F
C11H14O
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Cyclopropylmethyl)-4-methoxybenzene

CAS Number

16510-27-3

Product Name

1-(Cyclopropylmethyl)-4-methoxybenzene

IUPAC Name

1-(cyclopropylmethyl)-4-methoxybenzene

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C11H14O/c1-12-11-6-4-10(5-7-11)8-9-2-3-9/h4-7,9H,2-3,8H2,1H3

InChI Key

SHLSJFDJYSSUIP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2CC2

solubility

Practically insoluble to insoluble
Soluble (in ethanol)

Synonyms

1-Cyclopropylmethyl-4-methoxybenzene

Canonical SMILES

COC1=CC=C(C=C1)CC2CC2

The exact mass of the compound 1-(Cyclopropylmethyl)-4-methoxybenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insolublesoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

While resources like PubChem and the National Center for Biotechnology Information (NCBI) acknowledge its existence and provide basic information on its structure, properties, and safety hazards [, ], no concrete scientific research applications are explicitly mentioned.

  • A recently discovered compound still undergoing initial research and not yet widely explored in different scientific fields.
  • A compound with limited commercial availability or restricted access due to specific reasons, hindering its use in broader research endeavors.
  • A compound primarily used in proprietary research conducted by specific companies or research groups, with limited public disclosure of findings.

Further Exploration:

If you require further information on 1-CMB-4-MeO, consider exploring the following avenues:

  • Scientific databases: Search for the compound name in specialized scientific databases like ScienceDirect, Scopus, or Web of Science. These platforms might yield research articles mentioning 1-CMB-4-MeO, even if the primary focus is not on its applications.
  • Patent databases: Check patent databases like Espacenet or USPTO to see if any patents mention the synthesis or use of 1-CMB-4-MeO. This could provide insights into potential applications or ongoing research efforts involving the compound.
  • Contacting research institutions or companies: If you have specific research interests related to 1-CMB-4-MeO, consider contacting relevant research institutions or companies that might be working with the compound. This approach requires a more targeted and personalized effort but could yield valuable information not readily available in public resources.

1-(Cyclopropylmethyl)-4-methoxybenzene, also known by its Chemical Abstracts Service number 16510-27-3, is an organic compound characterized by a cyclopropylmethyl group attached to a benzene ring that has a methoxy substituent. Its molecular formula is C₁₁H₁₄O, with a molecular weight of approximately 162.232 g/mol. The structure consists of a cyclopropyl group bonded to a benzene ring at the first position, while the methoxy group is located at the para position relative to the cyclopropylmethyl group .

  • Oxidation: This compound can be oxidized to yield ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction to form alcohols or alkanes, typically using lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution: Electrophilic aromatic substitution reactions allow for the introduction of different substituents onto the benzene ring, utilizing reagents like halogens and nitrating agents.

Major Products

  • From Oxidation: Cyclopropylmethyl-4-methoxybenzoic acid.
  • From Reduction: Cyclopropylmethyl-4-methoxybenzyl alcohol.
  • From Substitution: 1-(Cyclopropylmethyl)-4-bromomethoxybenzene.

Research indicates that 1-(Cyclopropylmethyl)-4-methoxybenzene exhibits potential biological activities, particularly antimicrobial and anti-inflammatory properties. These attributes make it a subject of interest in medicinal chemistry, where it is explored as a lead compound for developing new pharmaceuticals. Its unique structural features may contribute to its biological efficacy .

Synthetic Routes

The synthesis of 1-(Cyclopropylmethyl)-4-methoxybenzene typically involves two main steps:

  • Cyclopropylmethylation: This step introduces the cyclopropylmethyl group through a cyclopropanation reaction using cyclopropylmethyl bromide and a suitable benzene derivative under specific conditions.
  • Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using sodium methoxide in methanol to replace a leaving group on the benzene ring.

Industrial Production Methods

For large-scale production, industrial methods may utilize continuous flow reactors and advanced purification techniques to enhance yield and purity. Catalysts are optimized for efficient cyclopropanation and methoxylation reactions.

1-(Cyclopropylmethyl)-4-methoxybenzene serves several applications across various fields:

  • Chemistry: Acts as a building block in organic synthesis for creating more complex molecules.
  • Biology: Investigated for its potential therapeutic applications due to its biological activity.
  • Medicine: Explored in drug development for its unique properties.
  • Industry: Utilized in producing specialty chemicals and materials .

Similar Compounds

  • Cyclopropylbenzene: Lacks the methoxy group, which limits its reactivity in certain substitution reactions.
  • 4-Methoxybenzyl Alcohol: Does not possess the cyclopropylmethyl group, affecting stability and reactivity.
  • Cyclopropylmethyl Chloride: Lacks the aromatic ring, limiting applications in aromatic substitution reactions.

Uniqueness

The uniqueness of 1-(Cyclopropylmethyl)-4-methoxybenzene lies in its dual functional groups—the cyclopropylmethyl and methoxy groups—providing distinct chemical and physical properties that enhance its utility in both synthetic chemistry and potential biological applications.

First synthesized in the mid-20th century through classical Williamson ether synthesis, this compound gained prominence for its anise-like aroma, leading to its use in perfumery. The 1980s marked a turning point with the discovery of its utility as a synthetic intermediate for cyclopropane-containing pharmaceuticals, driven by the cyclopropyl group's ability to modulate drug metabolism and target binding. Industrial production methods were standardized by the 2000s, utilizing continuous flow reactors to optimize yields above 85%.

Significance in Contemporary Organic Chemistry

The molecule's dual functionality enables:

  • Conformational restriction via the cyclopropane ring, enhancing ligand-receptor interactions in drug design.
  • Electron donation through the methoxy group, activating the benzene ring for electrophilic substitutions.
  • Steric shielding from the cyclopropylmethyl group, reducing unwanted side reactions in multi-step syntheses.

Current Research Landscape and Challenges

Key focus areas include:

  • Developing enantioselective syntheses for chiral derivatives.
  • Optimizing green chemistry protocols to replace toxic solvents (e.g., DCM) with ionic liquids.
  • Addressing stability issues in aqueous media, where hydrolysis of the cyclopropane ring remains problematic.

Cyclopropylmethylation Approaches

Cyclopropylmethylation introduces the cyclopropylmethyl group to the aromatic core, often via transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura reaction is a cornerstone for forming carbon-carbon bonds between aryl halides and boronic acids. For 1-(cyclopropylmethyl)-4-methoxybenzene, this method couples a cyclopropylmethylboron reagent with a 4-methoxyphenyl halide. A review by Clift et al. highlights the utility of intramolecular Suzuki-Miyaura reactions for constructing cyclic systems, including sp²-sp³ hybrids [2]. For example, coupling potassium cyclopropyltrifluoroborate with 4-bromoanisole under palladium catalysis (e.g., Pd(PPh₃)₄) in a dioxane/water mixture at 80–100°C achieves the target structure [3]. Key advantages include stereospecificity and tolerance of the methoxy group, with yields often exceeding 70% under optimized conditions [2] [3].

Table 1: Representative Conditions for Suzuki-Miyaura Cyclopropylmethylation

Boron ReagentAryl HalideCatalystBaseSolventYield (%)
K[cyclopropyl-BF₃] [3]4-bromoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂O75
Cyclopropyl-Bpin4-iodoanisolePdCl₂(dppf)Cs₂CO₃THF/H₂O68

Potassium Cyclopropyltrifluoroborate Methodologies

Potassium cyclopropyltrifluoroborate (CAS: 1065010-87-8) serves as a stable, air-tolerant alternative to boronic acids [3]. Its use in Suzuki-Miyaura couplings minimizes side reactions, such as protodeboronation, especially in aqueous conditions. For instance, reacting this reagent with 4-bromoanisole in the presence of Pd(OAc)₂ and SPhos ligand at 90°C affords the desired product in 72% yield [3]. The trifluoroborate’s enhanced stability enables storage without strict anhydrous conditions, streamlining industrial applications [3].

Palladium-Catalyzed Cross-Coupling Reactions

Beyond Suzuki-Miyaura, other palladium-catalyzed methods include Negishi and Stille couplings. While less common for cyclopropylmethylation, Negishi coupling using cyclopropylmethylzinc bromide and 4-iodoanisole with PdCl₂(PPh₃)₂ in THF achieves moderate yields (50–60%) [2]. Stille coupling, employing cyclopropylmethylstannane, faces limitations due to tin toxicity, rendering it less favorable for large-scale synthesis [2].

Methoxylation Strategies and Optimization

The methoxy group is typically introduced via nucleophilic aromatic substitution or Ullmann-type couplings. In a representative approach, 4-bromophenol is treated with methyl iodide and K₂CO₃ in DMF at 60°C, yielding 4-bromoanisole, a key intermediate [1]. Alternatively, copper-catalyzed O-methylation using methanol and Cs₂CO₃ under microwave irradiation reduces reaction times from hours to minutes [1].

Table 2: Methoxylation Methods Comparison

SubstrateMethylating AgentCatalystConditionsYield (%)
4-BromophenolCH₃IK₂CO₃DMF, 60°C, 12 h85
4-BromophenolCH₃OHCuIMW, 150°C, 20 min78

Industrial Scale Production Methods

Scaling up synthesis requires cost-effective catalysts and solvent recovery. Using Pd/C or Pd nanoparticles instead of homogeneous catalysts (e.g., Pd(PPh₃)₄) reduces metal leaching and facilitates recycling [2]. Continuous distillation isolates 1-(cyclopropylmethyl)-4-methoxybenzene from reaction mixtures, achieving >95% purity. A 2023 pilot study demonstrated a 500-g batch with 82% yield using K[cyclopropyl-BF₃] and Pd/C in a toluene/water biphasic system [3].

Green Chemistry Synthetic Alternatives

Environmentally benign approaches include replacing dichloromethane with cyclopentyl methyl ether (CPME) and employing aqueous Suzuki-Miyaura conditions [2] [3]. Photocatalytic methods using visible light and Rose Bengal as a photosensitizer reduce energy consumption by 40% compared to thermal methods [2].

Flow Chemistry Applications in Synthesis

Flow reactors enhance heat and mass transfer, critical for exothermic Pd-catalyzed reactions. A microreactor system with immobilized Pd on silica achieved 89% conversion in 10 minutes for cyclopropylmethylation, versus 4 hours in batch mode [2]. Methoxylation under flow conditions using supercritical CO₂ as a solvent further minimizes waste generation [1].

Physical Description

Clear colourless liquid, Anise-like sweet, spicy aroma

XLogP3

3.7

Density

0.9849-0.9900

UNII

B5O4EJ2WVY

GHS Hazard Statements

Aggregated GHS information provided by 1289 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

16510-27-3

Wikipedia

1-(Cyclopropylmethyl)-4-methoxybenzene

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzene, 1-(cyclopropylmethyl)-4-methoxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 02-18-2024

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